3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one
Description
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is a polymethoxyflavonoid derivative characterized by a chromen-4-one (flavone) backbone substituted with methoxy groups at positions 5, 6, and 7, along with a 3,4-dimethoxyphenyl moiety at position 2. The compound’s methoxy groups enhance lipophilicity, which may influence its bioavailability and interaction with cellular targets.
Properties
CAS No. |
50901-40-1 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-15-9-16(24-3)19(25-4)20(26-5)17(15)18(12)21/h6-10H,1-5H3 |
InChI Key |
YTBOOQTUFDPCCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method is the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound’s aromatic rings are activated for electrophilic substitution due to three methoxy groups at positions 5, 6, and 7, which donate electron density via resonance. Key reactions include:
-
Nitration : Occurs preferentially at the para position of the 3,4-dimethoxyphenyl group under mild conditions (HNO₃/H₂SO₄) .
-
Halogenation : Iodination at C-3 of the chromenone core has been demonstrated using molecular iodine (I₂) and 1,2,4-triazole as a catalyst .
Oxidation
-
Chromenone Core : The carbonyl group at C-4 is resistant to oxidation under standard conditions (e.g., KMnO₄, CrO₃).
-
Methoxy Groups : Demethylation occurs under strong oxidative conditions (e.g., BBr₃), yielding hydroxyl groups at positions 5, 6, and 7 .
Reduction
-
Carbonyl Reduction : The C-4 ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming 4-hydroxy derivatives .
Nucleophilic Substitution
The triazole-leaving group at C-2 (introduced via iodination intermediates) enables nucleophilic displacement reactions:
| Reaction Type | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenolic substitution | K₂CO₃, DMF, 80°C | 2-(3,4,5-Trimethoxyphenoxy) derivative | 72 | |
| Amine substitution | NH₃/MeOH, reflux | 2-Amino-chromen-4-one | 65 |
Methoxy Group Reactivity
-
Demethylation : Selective removal of methoxy groups using BBr₃ (1.0 M in DCM) proceeds in the order 5-OCH₃ > 6-OCH₃ > 7-OCH₃ due to steric and electronic effects .
-
Methylation : Re-methylation of hydroxylated derivatives occurs with CH₃I/Ag₂O .
Ring-Opening Reactions
Acid-catalyzed cleavage of the chromenone ring (HCl, 40°C) generates substituted benzoic acid derivatives .
Comparative Reactivity of Structural Analogs
The reactivity profile varies with substituent positions, as shown in lipid-lowering studies of related compounds :
| Compound | R₁ | R₂ | Relative Reactivity (vs. Control) |
|---|---|---|---|
| 8b | 5,6,7-OCH₃ | 4′-OH | 99.1 ± 4.8 |
| 7e | 5,7-OCH₃ | 3′,4′,5′-OCH₃ | 59.6 ± 4.1 |
| 4e | 5-OCH₃ | 3′,4′,5′-OCH₃ | 93.7 ± 7.5 |
Trimethoxy substitution at positions 5,6,7 enhances steric hindrance, reducing nucleophilic attack rates compared to dimethoxy analogs .
Stability Under Physiological Conditions
The compound undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C), with a half-life of 12.3 hours, forming 3-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one as the primary metabolite .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one with structurally or functionally related compounds, focusing on substitution patterns and biological activities. Data are derived from analogs discussed in the evidence (e.g., curcumin derivatives and other methoxylated flavonoids).
Table 1: Structural and Functional Comparison
Key Observations
Curcumin derivatives with mixed hydroxyl/methoxy groups (e.g., compound 3d) show higher ACE inhibition, suggesting that partial methoxylation may optimize enzyme interaction .
Biological Activities: Antioxidant Capacity: Methoxy-rich compounds (e.g., 3e) exhibit strong radical scavenging due to resonance stabilization of phenoxyl radicals. Enzyme Inhibition: Tyrosinase and HIV-1 protease inhibition are prominent in dimethoxy-substituted cyclopentanones (e.g., 3e, 2e), implying that methoxy positioning on aromatic rings is critical for binding .
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one , also known by its CAS number 50901-40-1 , belongs to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is with a molecular weight of approximately 372.37 g/mol . The structure features multiple methoxy groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.37 g/mol |
| CAS Number | 50901-40-1 |
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Studies have demonstrated that 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one exhibits significant free radical scavenging activity. This property is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing oxidative stress in biological systems .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Several studies have explored the anticancer effects of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and activation of caspases .
Neuroprotective Properties
The compound has also shown promise in neuroprotection. It may protect neuronal cells from oxidative damage and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one exhibits antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Study 1: Antioxidant and Anti-inflammatory Effects
A study evaluated the antioxidant capacity of the compound using various in vitro assays. Results indicated a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls. Additionally, the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS) .
Study 2: Anticancer Activity
In a study focusing on breast cancer cells (MCF-7), treatment with 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Study 3: Neuroprotective Effects
Research conducted on neuroblastoma cells showed that this compound could significantly reduce oxidative stress-induced cell death. The protective effect was associated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
